4-bromo-3,5-DIfluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-3,5-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S. It is characterized by the presence of a bromine atom and two fluorine atoms on a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,5-difluorobenzenesulfonyl chloride typically involves the halogenation of benzenesulfonyl chloride. The process begins with the chlorination of benzene to produce benzenesulfonyl chloride, followed by the introduction of bromine and fluorine atoms through controlled halogenation reactions. The reaction conditions include the use of bromine (Br2) and fluorine (F2) gases, often in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The process involves the continuous feeding of benzene, chlorine, bromine, and fluorine gases into the reactor, with the reaction taking place at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are common, with nucleophiles such as amines, alcohols, or thiols reacting with the sulfonyl chloride group.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can produce corresponding sulfonic acids or amides.
Substitution: Nucleophilic substitution reactions can lead to the formation of sulfonamides, sulfonate esters, or other substituted derivatives.
Scientific Research Applications
4-Bromo-3,5-difluorobenzenesulfonyl chloride is widely used in scientific research due to its unique chemical properties. It serves as a versatile intermediate in the synthesis of various organic compounds. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it is employed as a labeling agent for biomolecules and in the development of fluorescent probes. In medicine, it is utilized in the design of pharmaceuticals and drug delivery systems. In industry, it is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 4-bromo-3,5-difluorobenzenesulfonyl chloride exerts its effects depends on the specific application. In general, the compound acts as an electrophile, reacting with nucleophiles to form stable products. The sulfonyl chloride group is highly reactive, making it an effective reagent for various chemical transformations. The molecular targets and pathways involved in its reactions are determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
4-Bromo-2,5-difluorobenzenesulfonyl chloride
4-Bromo-3,5-dichlorobenzenesulfonyl chloride
4-Bromo-2,6-difluorobenzenesulfonyl chloride
4-Bromo-3,4-difluorobenzenesulfonyl chloride
Properties
IUPAC Name |
4-bromo-3,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCESOQYTNNRNNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660210 | |
Record name | 4-Bromo-3,5-difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518057-63-1 | |
Record name | 4-Bromo-3,5-difluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518057-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3,5-difluorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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